molecular formula C19H19ClN4OS B14240172 N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea CAS No. 365431-06-7

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea

Cat. No.: B14240172
CAS No.: 365431-06-7
M. Wt: 386.9 g/mol
InChI Key: VNFDULNYYSWMMJ-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea is a complex organic compound that features a thiazole ring, a pyridine ring, and a urea moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring and the urea moiety. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The compound may also interfere with DNA synthesis or protein function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.

    Urea Derivatives: Compounds like thiourea and phenylurea have similar urea moieties.

Uniqueness

N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings, along with the urea moiety, allows for diverse interactions and applications that are not commonly found in other compounds.

This detailed article provides a comprehensive overview of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N’-ethylurea, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

365431-06-7

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

1-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]-3-ethylurea

InChI

InChI=1S/C19H19ClN4OS/c1-3-16-24-17(12-6-5-7-14(20)10-12)18(26-16)13-8-9-22-15(11-13)23-19(25)21-4-2/h5-11H,3-4H2,1-2H3,(H2,21,22,23,25)

InChI Key

VNFDULNYYSWMMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)NCC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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